5-bromo-N-(2-cyano-4,5-diethoxyphenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-cyano-4,5-diethoxyphenyl)furan-2-carboxamide is an organic compound with the molecular formula C16H15BrN2O4. This compound is characterized by the presence of a bromine atom, a cyano group, and two ethoxy groups attached to a phenyl ring, which is further connected to a furan ring through a carboxamide linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-cyano-4,5-diethoxyphenyl)furan-2-carboxamide typically involves multi-step organic reactionsThe final step usually involves the formation of the carboxamide linkage through an amide coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-cyano-4,5-diethoxyphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups such as the cyano group.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
5-bromo-N-(2-cyano-4,5-diethoxyphenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-cyano-4,5-diethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and carboxamide functionalities but differ in their core structures and substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15BrN2O4 |
---|---|
Molecular Weight |
379.20 g/mol |
IUPAC Name |
5-bromo-N-(2-cyano-4,5-diethoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C16H15BrN2O4/c1-3-21-13-7-10(9-18)11(8-14(13)22-4-2)19-16(20)12-5-6-15(17)23-12/h5-8H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
OKILBDKVLYIRLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC=C(O2)Br)OCC |
Origin of Product |
United States |
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